N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Descripción

Chemical Identity and Nomenclature

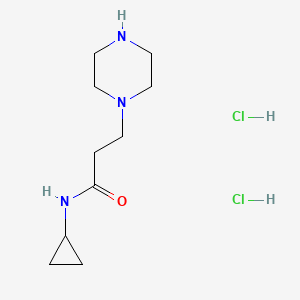

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride possesses a well-defined chemical identity characterized by specific molecular parameters and structural features. The compound is registered under the Chemical Abstracts Service number 1311318-04-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₀H₂₁Cl₂N₃O reflects the presence of ten carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 270.20 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride, which systematically describes the structural components and salt form. Alternative nomenclature includes N-cyclopropyl-3-piperazin-1-ylpropanamide dihydrochloride and various catalog designations such as LCC31804 and AKOS008152604. The compound is also referenced by the molecular database number MFCD18785574 in chemical supplier catalogs.

The Simplified Molecular Input Line Entry System representation is expressed as O=C(NC1CC1)CCN2CCNCC2.Cl.Cl, which provides a standardized textual description of the molecular structure. This notation clearly indicates the amide bond connecting the cyclopropyl group to the propanamide chain, the piperazine ring attachment, and the presence of two chloride counterions. The International Chemical Identifier key HALWWZLPDQQTRM-UHFFFAOYSA-N serves as another unique molecular identifier computed through standardized algorithms.

The structural architecture of this compound features three distinct molecular regions that contribute to its chemical properties and potential biological activity. The cyclopropyl group represents a strained three-membered carbon ring that imparts unique electronic and steric characteristics to the molecule. This structural element is directly bonded to the nitrogen atom of the propanamide functional group, creating an amide linkage that serves as a key pharmacophoric element. The propanamide chain consists of a three-carbon backbone with a carbonyl group that forms the amide bond with the cyclopropyl nitrogen, while the terminal portion connects to the piperazine ring system.

The piperazine moiety constitutes the central heterocyclic component of the molecule, featuring a six-membered ring with nitrogen atoms positioned at the 1 and 4 positions. This saturated heterocycle provides conformational flexibility and serves as a versatile scaffold for molecular recognition and binding interactions. The piperazine ring maintains one nitrogen atom in a secondary amine state, while the other participates in the connection to the propanamide chain. The dihydrochloride designation indicates that both nitrogen atoms within the piperazine ring are protonated and associated with chloride counterions, resulting in a positively charged species that enhances water solubility and crystalline stability.

Historical Development and Discovery Context

The historical development of this compound must be understood within the broader context of piperazine chemistry evolution and pharmaceutical research. Piperazine derivatives have been subjects of extensive research for their activity primarily on neurotransmitter receptors, with investigations spanning several decades to explore their therapeutic potential. The systematic exploration of piperazine-containing compounds gained significant momentum as researchers recognized the versatility of this heterocyclic scaffold in drug design and development.

The discovery and development of piperazine derivatives for therapeutic applications represents a significant chapter in medicinal chemistry history. Patent literature from 2010 to 2014 demonstrates substantial interest in piperazine-based molecular fragments for various therapeutic applications, including central nervous system agents, anticancer compounds, cardioprotective agents, antiviral molecules, anti-tuberculosis agents, anti-inflammatory compounds, antidiabetic agents, and antihistamine profiles. This extensive patent activity reflects the pharmaceutical industry's recognition of piperazine as a privileged scaffold capable of providing diverse biological activities through appropriate structural modifications.

The specific compound this compound was first documented in chemical databases with a creation date of December 3, 2011, and has undergone periodic updates, with the most recent modification recorded on May 24, 2025. This timeline indicates that the compound has been part of ongoing research efforts for over a decade, suggesting sustained interest in its chemical and biological properties. The compound's inclusion in multiple chemical supplier catalogs and research databases demonstrates its accessibility to the scientific community for experimental investigations.

The synthetic approaches to piperazine-containing compounds have evolved significantly over time, with three important methods emerging for transforming piperazine into N-alkyl analogs: nucleophilic substitution on alkyl halides or sulfonates, reductive amination reactions, and cyclization procedures. These methodological advances have facilitated the preparation of diverse piperazine derivatives, including this compound, enabling researchers to explore structure-activity relationships and optimize molecular properties for specific applications.

Position Within Piperazine-Derived Compound Class

This compound occupies a distinctive position within the extensive family of piperazine-derived compounds, representing a specific structural variant that combines multiple pharmacophoric elements. The compound is classified as an organic molecule due to its carbon-based structure and falls under the broader category of piperazine derivatives, which are known for their diverse biological activities. The presence of the propanamide functional group further categorizes this compound within the amide class, while the dihydrochloride salt form indicates its ionic nature and enhanced solubility characteristics.

Piperazine derivatives constitute a vast chemical space with numerous structural modifications possible on the basic six-membered heterocyclic ring system. Within this context, this compound represents a specific substitution pattern where one nitrogen atom of the piperazine ring is connected to a three-carbon chain terminating in an amide group, while the amide nitrogen is substituted with a cyclopropyl ring. This particular arrangement distinguishes it from other piperazine derivatives and contributes to its unique chemical and potential biological properties.

The significance of piperazine derivatives in medicinal chemistry is evidenced by their presence in a plethora of well-known pharmaceutical agents with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging applications. Slight modifications to the substitution pattern on the piperazine nucleus facilitate recognizable differences in the medicinal potential of the resultant molecules, highlighting the importance of structural variations like those present in this compound.

| Structural Feature | Classification | Significance |

|---|---|---|

| Piperazine Ring | Six-membered heterocycle | Central scaffold for biological activity |

| Cyclopropyl Group | Strained three-membered ring | Electronic and steric modulation |

| Propanamide Chain | Three-carbon amide linkage | Pharmacophoric element |

| Dihydrochloride Salt | Ionic form with chloride counterions | Enhanced solubility and stability |

The therapeutic potential of piperazine derivatives extends across multiple pharmacological targets, with documented activities on neurotransmitter receptors including serotonergic, dopaminergic, histaminergic, and opioid systems. Within this broad spectrum of biological targets, this compound represents a specific molecular design that may exhibit selective interactions based on its unique combination of structural elements. The cyclopropyl substitution on the amide nitrogen introduces conformational constraints and electronic effects that distinguish this compound from other piperazine derivatives with different substituent patterns.

Research investigations into piperazine derivatives have revealed that structural modifications can significantly impact binding affinity, selectivity, and functional activity at various biological targets. The incorporation of cycloalkyl groups, such as the cyclopropyl moiety in this compound, has been shown to influence receptor binding profiles and metabolic stability in related piperazine-containing molecules. This structural feature positions the compound within a subset of piperazine derivatives that may exhibit enhanced pharmacological properties compared to their linear alkyl-substituted counterparts.

Propiedades

IUPAC Name |

N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALWWZLPDQQTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Histamine H3 Receptor Antagonism : This compound has been identified as a non-imidazole alkylamine that acts as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in the regulation of neurotransmitter release, making this compound a potential treatment for neurological disorders such as schizophrenia and cognitive dysfunctions associated with Alzheimer's disease .

- Antidepressant Activity : Research has indicated that compounds with similar structural motifs may serve as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation. This suggests that this compound could have antidepressant effects .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

a. Neurological Disorders

Research indicates that this compound may be beneficial in treating conditions such as:

- Schizophrenia : By antagonizing histamine H3 receptors, it could enhance dopaminergic signaling, potentially alleviating symptoms of schizophrenia.

b. Mood Disorders

Given its potential antidepressant properties, it is being investigated for use in:

- Major Depressive Disorder (MDD) : Its ability to act on nicotinic acetylcholine receptors may provide new avenues for antidepressant therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Mecanismo De Acción

The mechanism by which N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, such as the piperazine core or dihydrochloride salt form, but differ in substituents and functional groups:

N,N-Dimethyl-3-(Piperazin-1-yl)Propanamide Dihydrochloride

- CAS Number : 1179364-81-8

- Molecular Formula : C₉H₂₁Cl₂N₃O

- Molecular Weight : 258.19 g/mol

- Key Differences: Substituents: The amide nitrogen is substituted with dimethyl groups instead of cyclopropyl.

Levocetirizine Dihydrochloride

- CAS Number : 130018-87-0

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Differences :

- Core Structure : Contains a chlorophenyl-benzyl-piperazine moiety instead of a simple piperazine-propanamide backbone.

- Application : Clinically used as an antihistamine, highlighting the pharmacological relevance of piperazine derivatives.

2-[3-[4-(4-Chlorophenyl)Piperazin-1-yl]Propyl]-1,2,4-Triazolo[4,3-a]Pyridin-3(2H)-one Dihydrochloride

- CAS Number: Not available (referred to as Imp. C(BP) in pharmacopeial standards)

- Molecular Formula: Not explicitly provided, but includes a triazolopyridine ring fused to the piperazine-propyl chain.

- Key Differences :

- Functional Groups : Incorporates a triazolopyridine heterocycle, which may enhance binding affinity to specific receptors (e.g., serotonin or dopamine receptors).

Comparative Data Table

Research Findings and Implications

Solubility and Stability :

- The dihydrochloride salt form in all compounds improves aqueous solubility, critical for in vitro assays. However, the cyclopropyl group in the target compound may confer steric hindrance, affecting solubility compared to dimethyl analogs .

Pharmacological Potential: Levocetirizine demonstrates the therapeutic utility of piperazine derivatives in allergy treatment, suggesting that structural modifications (e.g., cyclopropyl vs. chlorophenyl groups) could tailor activity toward different targets .

Safety Profiles :

- The absence of hazard statements for the target compound contrasts with the dimethyl analog’s irritancy warnings, underscoring the importance of substituent choice in safety optimization .

Actividad Biológica

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propanamide backbone with a piperazine moiety. The presence of these functional groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known for modulating neurotransmitter systems, particularly in the central nervous system (CNS).

- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

- Enzyme Inhibition : The compound can form complexes with enzymes, inhibiting their activity and altering metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS elevation and mitochondrial dysfunction.

Antibacterial Activity

The compound has also shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial topoisomerases, crucial for DNA replication:

This activity positions it as a potential candidate for developing new antibacterial agents.

Neuropharmacological Effects

In addition to its anticancer and antibacterial properties, this compound has been evaluated for neuropharmacological activities:

- Anticonvulsant Effects : Studies have indicated that this compound may interact with voltage-gated sodium channels, contributing to its anticonvulsant properties in animal models .

- Analgesic Properties : It has been tested for antinociceptive effects in pain models, showing promise in reducing pain responses without significant toxicity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in HepG2 xenograft models, supporting its further development as an anticancer agent .

- Neurotoxicity Assessment : In assessments for neurotoxicity, the compound showed no significant adverse effects on neuronal cells, indicating a favorable safety profile for CNS applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety, a six-membered ring with two nitrogen atoms, is a reactive site for nucleophilic substitution. Common reactions include:

The secondary amines in the piperazine ring can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example, alkylation could yield derivatives with modified pharmacological profiles.

Amide Hydrolysis

The cyclopropyl-linked amide group may undergo hydrolysis under acidic or basic conditions:

Hydrolysis of the amide bond would cleave the molecule into cyclopropylamine and a carboxylic acid derivative. Stability studies suggest that the hydrochloride salt form (as in this compound) may slow hydrolysis compared to free bases .

Reactivity of the Cyclopropane Ring

The cyclopropyl group is generally stable but can undergo ring-opening under strong acidic or oxidative conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | Formation of dicarboxylic acid derivatives | |

| Acid-Catalyzed Opening | H₂SO₄ or HClO₄ | Linear alkane derivatives |

Oxidation with potassium permanganate could convert the cyclopropane ring into a dicarboxylic acid, altering the molecule’s hydrophilicity.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound can participate in acid-base equilibria:

The free base form is less water-soluble but more reactive in organic solvents, enabling further functionalization .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Complexation | Transition metal salts (e.g., CuCl₂) | Stable metal-piperazine complexes |

Such complexes may exhibit distinct physicochemical properties, including altered solubility or catalytic activity.

Photochemical and Thermal Stability

Piperazine derivatives are sensitive to prolonged heat or UV exposure:

Métodos De Preparación

General Synthetic Approach

The preparation of N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride typically involves the following key steps:

Step 1: Formation of the Propanamide Backbone

The synthesis begins with an appropriate 3-carbon acid derivative (such as 3-chloropropanoic acid or its ester) which is converted into the corresponding acid chloride or activated ester to facilitate amide bond formation.Step 2: Introduction of the Cyclopropylamine

Cyclopropylamine is reacted with the activated acid derivative to form N-cyclopropylpropanamide. This step involves nucleophilic attack of the amine on the acid chloride or ester, producing the amide bond.Step 3: Attachment of the Piperazine Moiety

The piperazine ring is introduced via nucleophilic substitution or amidation at the 3-position of the propanamide chain, often by reacting with a suitable halogenated intermediate or by reductive amination methods.Step 4: Formation of the Dihydrochloride Salt

The free base compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves the compound’s stability and solubility for further applications.

Detailed Synthetic Route and Reaction Conditions

While specific literature detailing the exact synthesis of this compound is limited, analogous amide preparations and piperazine functionalizations provide a reliable framework:

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Acid chloride formation | 3-chloropropanoic acid + thionyl chloride (SOCl2) or oxalyl chloride in dry solvent (e.g., dichloromethane), 0°C to room temp | High yield, moisture sensitive |

| 2 | Amide bond formation | Cyclopropylamine + acid chloride, base (e.g., triethylamine), 0°C to room temp | Typically high yield, mild conditions |

| 3 | Piperazine substitution | Nucleophilic substitution with piperazine or reductive amination on intermediate, solvent such as ethanol or methanol, mild heating | Moderate to good yield |

| 4 | Salt formation | Treatment with HCl in ethanol or ether, precipitation of dihydrochloride salt | Quantitative, improves solubility |

Research Findings and Optimization Studies

Amide Bond Formation Efficiency:

The use of acid chlorides derived from 3-chloropropanoic acid ensures efficient amide bond formation with cyclopropylamine. The reaction is typically performed under anhydrous conditions to avoid hydrolysis, with triethylamine or similar bases scavenging HCl byproduct.Piperazine Introduction:

Piperazine can be introduced either by direct nucleophilic substitution on a halogenated intermediate or via reductive amination if an aldehyde intermediate is available. Reductive amination using sodium triacetoxyborohydride is preferred for selectivity and milder conditions, as demonstrated in related amide syntheses.Salt Formation and Stability:

Conversion to the dihydrochloride salt is crucial for enhancing the compound’s pharmaceutical properties. The salt form exhibits improved aqueous solubility and chemical stability, which is vital for downstream applications.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Acid chloride + amine | High reactivity, straightforward | Requires moisture-free conditions | 80-95% |

| Ester aminolysis | Milder conditions, less corrosive | Slower reaction, lower yields | 60-80% |

| Reductive amination | Selective, mild conditions | Requires additional reagents | 70-85% |

| Direct substitution | Simple, fewer steps | May require harsh conditions | 50-75% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane carboxamide intermediates and subsequent coupling with piperazine derivatives. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) under inert atmospheres to minimize side reactions .

- Salt formation : React the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt .

- Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare and NMR spectra with published data for analogous piperazine-cyclopropane derivatives (e.g., δ 2.8–3.2 ppm for piperazine protons, δ 0.6–1.2 ppm for cyclopropane protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]) and isotopic patterns .

- Elemental analysis : Match calculated and observed C, H, N, and Cl percentages (±0.4%) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC-UV/ELSD : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) to detect impurities ≤0.1% .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen (heating rate: 10°C/min) to identify decomposition points .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer :

- Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and radioligands (e.g., -labeled antagonists) to minimize variability .

- Competitive binding assays : Perform displacement studies with known agonists/antagonists (e.g., serotonin or dopamine receptor ligands) to validate selectivity .

- Data normalization : Express results as % inhibition relative to controls and apply Hill slope analysis to account for cooperativity .

Q. What computational strategies can predict reaction pathways for optimizing synthesis?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

- Machine learning (ML) : Train models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions .

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, stoichiometry) and reduce experimental runs by 50% .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

- Methodological Answer :

- Dose-response profiling : Administer 1–100 mg/kg (oral or intraperitoneal) in rodent models and measure behavioral outcomes (e.g., locomotor activity, forced swim test) .

- Receptor occupancy assays : Use ex vivo autoradiography with -labeled tracers to correlate plasma concentrations with target engagement .

- Metabolite identification : Collect plasma/brain samples post-administration and analyze via LC-MS/MS to detect active metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

- Methodological Answer :

- Solubility screening : Test compound in 10+ solvents (e.g., DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy .

- pH-solubility profiling : Adjust pH (1–10) and measure solubility to identify ionizable groups influencing dissolution .

- Cross-validate methods : Compare shake-flask vs. potentiometric titration results to rule out methodological artifacts .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Methodological Answer :

- Strict QC protocols : Enforce ≥95% purity (HPLC) and identical salt forms (via XRD) for all batches .

- Bioactivity normalization : Express IC values relative to an internal reference compound in each assay .

- Stability monitoring : Pre-test batches under assay conditions (e.g., 37°C for 24 hours) to confirm integrity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.